![molecular formula C16H18N4O2 B2675609 phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2034613-34-6](/img/structure/B2675609.png)
phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of similar 1H-1,2,3-triazole analogs was confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Scientific Research Applications
Catalysis and Organic Synthesis
Research into compounds related to phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has demonstrated their utility in catalysis, particularly in transfer hydrogenation reactions. Chelating ligands, including those with triazole rings, have proven to be privileged ligands in homogeneous catalysis due to their ability to fine-tune electronic properties and enhance reactivity. Studies have shown that such ligands can significantly improve the efficiency of catalytic processes, even at very low catalyst loadings, highlighting their potential in sustainable and green chemistry applications (Bolje et al., 2015).
Medicinal Chemistry
In the realm of medicinal chemistry, the structure-based discovery of certain phenyl pyrrolidinyl sulfones as selective, orally active inverse agonists showcases the therapeutic potential of compounds with similar structural motifs. These studies have led to the identification of critical structural elements that achieve high selectivity against specific receptors, demonstrating the compound's relevance in drug discovery and development (Duan et al., 2019).
Material Science
Compounds structurally related to phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The design and synthesis of bipolar host materials incorporating pyridine and 1,2,4-triazole units have led to the creation of high-performance phosphorescent OLEDs with low turn-on voltages and high power efficiencies. This research highlights the role of such compounds in advancing electronic and photonic technologies (Liu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(22-14-4-2-1-3-5-14)19-9-8-13(10-19)20-11-15(17-18-20)12-6-7-12/h1-5,11-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFDSZVJCQTTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.